molecular formula C13H18O2 B1675242 (R)-(-)-Ibuprofen CAS No. 51146-57-7

(R)-(-)-Ibuprofen

Cat. No.: B1675242
CAS No.: 51146-57-7
M. Wt: 206.28 g/mol
InChI Key: HEFNNWSXXWATRW-SNVBAGLBSA-N
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Description

Levibuprofen is an ibuprofen. It is an enantiomer of a dexibuprofen.

Mechanism of Action

Target of Action

®-(-)-Ibuprofen primarily targets the Cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses in the body .

Mode of Action

®-(-)-Ibuprofen acts as a non-selective inhibitor of the COX enzymes . It binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by ®-(-)-Ibuprofen is the arachidonic acid pathway . By inhibiting the COX enzymes, ®-(-)-Ibuprofen disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects include a reduction in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of ®-(-)-Ibuprofen involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . After oral administration, it is rapidly absorbed from the gastrointestinal tract . It is widely distributed throughout the body and is metabolized primarily in the liver . The metabolites are then excreted in the urine . These ADME properties impact the bioavailability of ®-(-)-Ibuprofen, influencing its therapeutic effects .

Result of Action

The molecular and cellular effects of ®-(-)-Ibuprofen’s action primarily involve a reduction in the production of prostaglandins . This leads to a decrease in inflammation, pain, and fever, providing relief for conditions such as arthritis, menstrual pain, and minor injuries .

Action Environment

The action, efficacy, and stability of ®-(-)-Ibuprofen can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of ®-(-)-Ibuprofen, potentially reducing its bioavailability . Additionally, factors such as the patient’s age, liver function, and kidney function can influence the metabolism and excretion of ®-(-)-Ibuprofen, potentially affecting its efficacy and safety .

Properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFNNWSXXWATRW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51146-57-7
Record name (-)-Ibuprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51146-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Ibuprofen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051146577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, α-methyl-4-(2-methylpropyl)-, (αR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUPROFEN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99W8H60N62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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